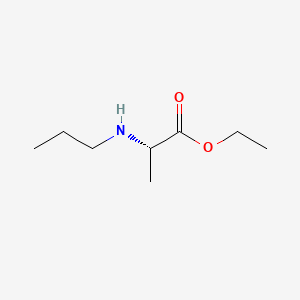

L-Alanine,N-propyl-,ethylester(9CI)

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-(propylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-6-9-7(3)8(10)11-5-2/h7,9H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMZOMZDCGFPGW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H](C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for L Alanine, N Propyl , Ethylester 9ci and Its Analogues

Chemical Synthesis Routes and Optimization

The synthesis of L-Alanine, N-propyl-, ethylester (9CI) can be approached through two primary retrosynthetic disconnections: esterification of N-propyl-L-alanine or N-propylation of L-alanine ethyl ester. Both pathways offer distinct advantages and challenges, with optimization centered on catalysis, reaction conditions, and substrate scope.

Esterification Strategies and Catalysis

The formation of the ethyl ester from the carboxylic acid of an N-substituted amino acid is a critical transformation. The zwitterionic nature of amino acids, however, can complicate esterification compared to simpler carboxylic acids, often requiring N-protection or specialized catalytic systems to achieve high yields. acs.orgacs.org

Traditional Fischer-Speier esterification, which utilizes an excess of alcohol in the presence of a strong acid catalyst, is a foundational method for synthesizing amino acid esters. mdpi.com For the synthesis of L-alanine esters, hydrogen chloride gas bubbled through a suspension of L-alanine in dry ethanol (B145695), followed by reflux, has been shown to produce the corresponding ethyl ester hydrochloride in high yields (98%). chemicalbook.com

Research has demonstrated that the choice of acid catalyst is critical. Sulfuric acid has been found to be particularly effective for the esterification of amino acids, showing higher yields for aromatic-substituted amino acids like L-tyrosine and L-phenylalanine compared to alkyl-substituted ones. acs.orgacs.org In some studies, using other strong mineral acids like HCl and HNO₃ under the same conditions resulted in no observable product, highlighting the unique catalytic role of sulfuric acid. acs.orgacs.orgresearchgate.net The optimal reaction temperature for this method in a thin film setup was found to be around 70°C. acs.orgresearchgate.net

A patented method for producing L-alanine isopropyl ester hydrochloride utilizes a combination of thionyl chloride and a solid catalyst like alumina (B75360) or silica (B1680970). google.com This approach significantly reduces the amount of corrosive thionyl chloride required and allows for catalyst recovery and reuse, making it suitable for industrial-scale production with reported purities of up to 99% and yields over 92%. google.com

Table 1: Comparison of Acid-Catalyzed Esterification Methods for Alanine (B10760859) Esters

| Catalyst System | Substrate | Alcohol | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Hydrogen Chloride (gas) | L-Alanine | Ethanol | 98% | Not specified | chemicalbook.com |

| Sulfuric Acid (thin film) | L-Alanine | Methanol | Lower than aromatic amino acids | Not specified | acs.orgacs.org |

This table is generated based on data from the referenced literature and is for illustrative purposes.

Modern synthetic chemistry has seen a shift towards milder and more selective catalytic systems. Enzyme-catalyzed esterification presents a green alternative, although it often requires N-protected amino acids. researchgate.net For instance, proteases and lipases immobilized on Celite have been used to synthesize esters of N-Cbz-L-amino acids with secondary alcohols. researchgate.net

Organocatalysis offers another innovative route. While many studies focus on reactions like aldol (B89426) and Mannich reactions, the principles can be extended to esterification. acs.org The use of chiral metal-templated complexes, where the ligand sphere activates the substrate through non-covalent interactions, represents a sophisticated approach to asymmetric catalysis that could be adapted for esterification processes. rsc.org Furthermore, bifunctional organocatalysts have been successfully applied to the alcoholytic ring opening of azlactones to produce N-acyl α-amino acid esters, a transformation that shares mechanistic features with direct esterification. uni-koeln.de

N-Alkylation and N-Substitution Approaches for Propyl Moiety Introduction

The introduction of the N-propyl group can be achieved either before or after the esterification step. Performing this alkylation on the L-alanine ethyl ester is a common and effective strategy.

Direct N-alkylation of amino acid esters using alcohols as alkylating agents is an atom-economical and environmentally benign method. A powerful ruthenium-catalyzed, base-free methodology has been developed for the direct N-alkylation of α-amino acid esters with alcohols, producing water as the only byproduct. d-nb.infonih.gov This method demonstrates excellent retention of stereochemistry. d-nb.infonih.govresearchgate.net The use of a diphenylphosphate additive was found to be crucial for enhancing reactivity and selectivity. d-nb.infonih.gov For instance, the pentyl ester of alanine has been successfully N-alkylated with various alcohols in good yields (66-79%) and with high retention of enantiomeric excess (92-97%). nih.gov

Another approach involves the alkylation of N-protected amino acids, such as N-tosyl or N-nitrobenzenesulfonamide derivatives, followed by deprotection. monash.edu While effective, these multi-step sequences are less efficient than direct alkylation. A European patent describes an industrial process for synthesizing N-(n-propyl)-L-alanine ethyl ester via the catalytic hydrogenation of a precursor, followed by purification through crystallization from acetonitrile. google.com

Table 2: Ruthenium-Catalyzed N-Alkylation of Alanine Esters with Alcohols

| Alanine Ester | Alcohol | Catalyst System | Yield (Isolated) | ee Retention | Reference |

|---|---|---|---|---|---|

| Alanine pentyl ester | 4-Methylbenzyl alcohol | Ru-complex / Diphenylphosphate | 79% | 92% | nih.gov |

| Alanine pentyl ester | Benzyl alcohol | Ru-complex / Diphenylphosphate | 72% | 97% | nih.gov |

This table is generated based on data from the referenced literature and is for illustrative purposes.

Reductive amination is a highly versatile and widely used method for forming C-N bonds. manchester.ac.uk This pathway involves the reaction of an amine (L-alanine ethyl ester) with an aldehyde (propanal) to form an intermediate imine, which is then reduced in situ to the desired N-propylated product.

Sodium triacetoxyborohydride (B8407120) has emerged as a reagent of choice for the reductive amination of aldehydes with amino acid esters, often proving more effective than sodium cyanoborohydride. researchgate.netorganic-chemistry.org This method is valued for its mild conditions and broad substrate scope. Other systems, such as those using trichlorosilane (B8805176) catalyzed by dimethylformamide (DMF), also offer high chemoselectivity and tolerance for various functional groups, proceeding without racemization. acs.org

Biocatalytic approaches using imine reductases (IREDs) represent a cutting-edge strategy for the asymmetric synthesis of N-substituted amino esters. nih.gov These enzymes can catalyze the direct reductive coupling of α-ketoesters and amines with high conversion and excellent enantioselectivity under mild conditions, addressing limitations found in some chemocatalytic methods. nih.gov

Enantioselective Synthesis and Chiral Control in Amino Acid Derivatization

Achieving precise chiral control is paramount in the synthesis of amino acid derivatives to ensure biological specificity. The enantioselective synthesis of N-alkylated amino acid esters like L-Alanine, N-propyl-, ethylester can be approached through several modern catalytic strategies that establish the stereocenter at the α-carbon with high fidelity.

One major strategy involves the asymmetric hydrogenation of prochiral precursors. Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, are effective for the enantioselective reduction of N-alkyl imines. For instance, an iridium catalyst paired with a chiral binaphane-derived ligand has been used to hydrogenate N-alkyl α-aryl furan-containing imines, yielding chiral amines with up to 90% enantiomeric excess (ee). A similar approach could be adapted for the synthesis of the target compound, likely starting from an imine formed between ethyl pyruvate (B1213749) and propylamine (B44156).

Another powerful method is the catalytic asymmetric reductive amination of α-keto esters. This approach directly converts an α-keto ester (e.g., ethyl pyruvate) and an amine (propylamine) into the desired N-alkyl amino acid ester. While chemocatalytic versions exist, biocatalytic methods using imine reductases are increasingly favored for their high enantioselectivity. Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters using P-stereogenic dialkyl phosphine (B1218219) ligands has also proven effective, achieving up to 98% ee for chiral α-aryl glycines, showcasing a viable route for related compounds.

Organocatalysis offers a metal-free alternative for synthesizing α-amino acid esters. A one-pot, three-step process starting from alkenes can yield α-alkyl amino acid esters. While this specific methodology might be more complex for the target compound, the principles of organocatalytic control over stereochemistry are broadly applicable. The stereoselective alkylation of a homochiral glycine (B1666218) enolate equivalent is another established method that provides excellent control over the final product's chirality.

Table 1: Comparison of Enantioselective Synthetic Strategies for N-Alkyl Amino Acid Esters

| Methodology | Catalyst/Reagent Type | Typical Precursors | Key Advantages | Reported Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Rhodium with Chiral Ligands | α-Imino Esters | High efficiency, well-established | Up to 90% ee | |

| Asymmetric Reductive Amination | Imine Reductases (IREDs) | α-Keto Esters, Amines | High stereoselectivity, mild conditions | >99% ee | |

| Nickel-Catalyzed Hydrogenation | Nickel with Chiral Phosphine Ligands | N-Aryl Imino Esters | Avoids precious metals, high ee | Up to 98% ee | |

| Stereoselective Alkylation | Chiral Auxiliaries | Homochiral Glycine Enolates | High diastereoselectivity | >99% de | |

| Organocatalysis | Chiral Amines, Phosphines | Alkenes, Aldehydes | Metal-free, versatile | 60-89% ee |

Scalable Production Methodologies for Research Applications

Transitioning a synthetic route from laboratory-scale to a scalable process suitable for producing research quantities (grams to kilograms) requires robust, safe, and efficient procedures. For L-Alanine, N-propyl-, ethylester, scalability would favor a convergent synthesis that avoids complex purification steps and hazardous reagents.

A biocatalytic approach using imine reductases (IREDs) for the reductive amination of ethyl pyruvate with propylamine is highly scalable. These reactions are typically performed in aqueous media under mild conditions, simplifying reactor requirements and safety protocols. The scalability of IRED-catalyzed processes has been demonstrated, with space-time yields reaching up to 6.6 g L⁻¹ d⁻¹ and total turnover numbers (TTN) of 3,500 in preparative scale reactions. Furthermore, the development of lysate-based routes, where purified enzymes are not required, can lower manufacturing costs and democratize the synthesis of valuable non-standard amino acids for research.

For chemical syntheses, process development often focuses on optimizing reaction conditions and minimizing intermediate isolations. A scalable synthesis of an N,N-diethylacetamide derivative of an indole (B1671886) amino acid involved a Grignard reaction followed by a sodium borohydride (B1222165) reduction, which was successfully executed to produce a crystalline intermediate in 60% yield without chromatography. This highlights the importance of designing routes that yield solid intermediates, which are easier to purify on a large scale via crystallization. The synthesis of protected cyclopropane (B1198618) amino acids has also been made scalable by avoiding neurotoxic oxidants and precious metal catalysts, instead using common laboratory reagents and enabling the synthesis of diastereopure building blocks.

The development of a process for an aspartyl protease inhibitor intermediate illustrates a scalable approach starting from an S-BOC-protected alanine derivative. Key to this process was the use of a Weinreb amide to control reactivity and a Barbier reaction with magnesium metal to achieve high yields in the key C-C bond-forming step, demonstrating how classical reactions can be optimized for large-scale production.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. For the synthesis of L-Alanine, N-propyl-, ethylester, enzymes can be employed to create the chiral L-alanine backbone and to perform the key derivatization steps.

Utilization of Alanine-Specific Enzymes for Precursor Synthesis and Modification

The synthesis of the L-alanine core is a critical first step. Alanine is biosynthesized from pyruvate through the action of aminotransferase enzymes. In industrial biotechnology, L-alanine is produced efficiently through microbial fermentation or enzymatic processes.

Alanine dehydrogenase (AlaDH) is a key enzyme that catalyzes the reversible reductive amination of pyruvate to L-alanine, using ammonia (B1221849) and a cofactor like NADH. Mutants of AlaDH from Thermus thermophilus have been developed that can accept pyruvate derivatives as substrates, suggesting a potential direct route to modified alanine compounds. The kinetic properties of these enzymes, however, can be significantly affected by the size of the substrate's side chain.

Alanine transaminases (ALT), also known as glutamate-pyruvate transaminases (GPT), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that transfer an amino group from a donor like glutamate (B1630785) to pyruvate, yielding L-alanine and α-ketoglutarate. In Escherichia coli, several enzymes (AvtA, YfbQ, and YfdZ) have been identified as the major transaminases for alanine synthesis. These enzymes provide a direct and highly stereoselective route to the L-alanine precursor required for subsequent N-propylation and esterification steps.

Engineered Enzyme Systems for Stereoselective Derivatization

Directed evolution and structure-guided mutagenesis have revolutionized biocatalysis, enabling the creation of custom enzymes with novel activities and enhanced stereoselectivity. These engineered enzyme systems are particularly well-suited for the stereoselective derivatization required to produce L-Alanine, N-propyl-, ethylester.

Reductive Aminases (RedAms) and Imine Reductases (IREDs) are powerful enzyme classes for the asymmetric synthesis of amines. An IRED panel has been successfully used for the direct reductive coupling of α-ketoesters (like ethyl pyruvate) with various amines (like propylamine) to generate N-substituted α-amino esters with excellent conversion and enantioselectivity (>99% ee) for both enantiomers. This one-step approach is highly modular and scalable. Engineered RedAms have also been used to access chiral building blocks with multiple stereocenters through structure-guided mutagenesis, demonstrating the potential to tailor enzyme active sites for specific substrates.

Engineered Cytochrome P450s have been repurposed to catalyze stereoselective atom transfer radical cyclization, a type of reaction not found in nature. This demonstrates the potential to engineer enzymes for a wide range of chemical transformations, including C-H activation, which could potentially be used for direct alkylation of the amino group, although this is a more speculative application for this specific target.

Other Engineered Systems: Phenylalanine ammonia lyases (PAL) have been engineered for the synthesis of L-pyridylalanine analogues, and multi-enzyme cascades have been constructed to produce diverse L-phenylalanine derivatives from simple aldehydes. These systems showcase the power of combining multiple biocatalytic steps in one pot to achieve complex transformations efficiently and stereoselectively.

Table 2: Applications of Engineered Enzymes in Amino Acid Derivatization

| Enzyme Class | Engineering Strategy | Transformation | Substrates | Key Outcome | Reference |

|---|---|---|---|---|---|

| Imine Reductase (IRED) | Metagenomic Screening | Asymmetric Reductive Amination | α-Ketoesters, Amines | Synthesis of N-substituted α-amino esters (>99% ee) | |

| Reductive Aminase (RedAm) | Structure-Guided Mutagenesis | Reductive Amination with Kinetic Resolution | Racemic Ketone, Amine | Access to specific diastereomer (95% ee) | |

| Cytochrome P450 | Directed Evolution | Stereodivergent Radical Cyclization | Unsaturated Amides | Control over multiple stereocenters | |

| L-Serine Hydroxymethyltransferase | Site-Directed Mutagenesis | Aldol Reaction | D-Alanine, Aldehydes | Synthesis of α,α-dialkyl-α-amino acids | |

| Ammonia Lyase (PAL) | Directed Evolution | Asymmetric Hydroamination | α,β-Unsaturated Carboxylic Acids | Synthesis of enantiopure L-arylalanines |

Purification and Isolation Techniques in Academic Synthesis

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For amino acid esters like L-Alanine, N-propyl-, ethylester, which are often non-crystalline oils, chromatographic techniques are standard in an academic research setting.

Chromatography: Flash column chromatography using silica gel is the most common method for purifying amino acid derivatives. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate), is used to elute the compound from the column. The polarity of the solvent mixture is adjusted to achieve good separation of the desired product from starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC).

Extraction and Washing: Before chromatography, a standard workup procedure is employed. This typically involves quenching the reaction, followed by extraction of the product into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed sequentially with aqueous solutions to remove impurities. For an amino acid derivative, this may include washing with a weak acid (like dilute HCl) to remove any unreacted amine, followed by a weak base (like aqueous sodium bicarbonate) to remove acidic byproducts, and finally with brine to remove residual water.

Crystallization: If the final product or a salt thereof is a solid, crystallization is a powerful and scalable purification method. Amino acid esters are often isolated as their hydrochloride salts, which are typically crystalline solids that are easier to handle and purify than the free base oils. A general procedure involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, inducing crystallization. The resulting crystals are then isolated by filtration.

Drying: After purification, residual solvents must be removed. This is commonly achieved by concentrating the solution using a rotary evaporator. To remove the last traces of solvent and water, the product is often dried under high vacuum, sometimes in the presence of a desiccant like anhydrous magnesium sulfate (B86663) or by azeotropic distillation with a solvent like toluene (B28343).

Table 3: Common Purification Techniques for Amino Acid Esters

| Technique | Purpose | Typical Reagents/Materials | Notes | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Initial workup to separate product from aqueous phase and water-soluble impurities. | Dichloromethane, Ethyl Acetate, Water, Brine | Separates compounds based on differential solubility. | |

| Acid-Base Washing | Removal of acidic or basic impurities. | Dilute HCl, Saturated NaHCO₃ solution | Exploits the acidic/basic nature of impurities and the product. | |

| Flash Column Chromatography | Separation of the target compound from non-polar/polar impurities. | Silica Gel, Hexane/Ethyl Acetate gradients | The primary purification method for non-crystalline compounds. | |

| Crystallization | Final purification of solid products or salts to achieve high purity. | Ethanol, Toluene, Ethyl Acetate | Often used for hydrochloride salts of amino esters. | |

| Rotary Evaporation / High Vacuum | Removal of bulk and trace solvents. | N/A | Essential final step to obtain a solvent-free product. |

Chemical Reactivity and Mechanistic Studies of L Alanine, N Propyl , Ethylester 9ci

Gas Phase Elimination Kinetics and Reaction Mechanisms of Amino Ester Hydrochlorides

In the case of L-Alanine, N-propyl-, ethylester hydrochloride, a similar mechanism would likely involve the abstraction of a proton from the nitrogen by the ester carbonyl oxygen, leading to the formation of N-propyl-L-alanine and ethylene. The reaction would proceed through a transient six-membered ring intermediate.

Table 1: Postulated Gas Phase Elimination of L-Alanine, N-propyl-, ethylester

| Reactant | Transition State | Products |

|---|

It is important to note that factors such as temperature, pressure, and the nature of the N-substituent can significantly influence the reaction kinetics and mechanism.

Reduction Reactions with Hydride Reagents (e.g., Borohydrides, Boranes)

The ethyl ester functionality of L-Alanine, N-propyl-, ethylester is susceptible to reduction by various hydride reagents. The choice of reagent dictates the reaction's selectivity and outcome.

Sodium Borohydride (B1222165) (NaBH₄) : Generally, sodium borohydride is a mild reducing agent that is often used for the reduction of aldehydes and ketones. Its ability to reduce esters is limited and typically requires harsher conditions or the use of activating agents. However, some studies have reported the reduction of amino acid esters with sodium borohydride, suggesting that the reaction is possible, albeit likely slower than with more powerful reducing agents nih.gov.

Lithium Aluminum Hydride (LAH) : LAH is a potent reducing agent capable of reducing a wide range of functional groups, including esters. The reaction of L-Alanine, N-propyl-, ethylester with LAH would be expected to readily reduce the ethyl ester to the corresponding primary alcohol, yielding N-propyl-L-alaninol.

Boranes (e.g., BH₃•THF) : Borane complexes are also effective reagents for the reduction of carboxylic acid derivatives. They offer a different reactivity profile compared to metal hydrides and can be used for selective reductions. The reaction with L-Alanine, N-propyl-, ethylester would also yield N-propyl-L-alaninol.

Table 2: Expected Products from the Reduction of L-Alanine, N-propyl-, ethylester

| Reducing Agent | Expected Product |

|---|---|

| Sodium Borohydride (NaBH₄) | Slow or no reaction under standard conditions |

| Lithium Aluminum Hydride (LiAlH₄) | N-propyl-L-alaninol |

The general mechanism for ester reduction by hydride reagents involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

Hydrolysis Pathways and Stability under Varied Chemical Conditions

The ethyl ester group of L-Alanine, N-propyl-, ethylester is subject to hydrolysis under both acidic and basic conditions, yielding N-propyl-L-alanine and ethanol (B145695). The rate and mechanism of this hydrolysis are dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion, a good leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide ion drives the reaction to completion.

The stability of L-Alanine, N-propyl-, ethylester is therefore limited in aqueous solutions, particularly at extreme pH values. The rate of hydrolysis is influenced by factors such as temperature, the concentration of acid or base, and the solvent system. Studies on the hydrolysis of related N-acyl alanine (B10760859) esters have provided insights into the kinetics of these reactions, indicating that the rate can be significantly affected by the nature of the N-substituent nih.gov.

Influence of the N-Propyl Group on Reactivity Profiles

The N-propyl group in L-Alanine, N-propyl-, ethylester exerts both steric and electronic effects that modulate its reactivity compared to unsubstituted L-alanine ethyl ester.

Steric Hindrance : The propyl group introduces steric bulk around the nitrogen atom. This can hinder the approach of reagents to the nitrogen and adjacent functional groups. For instance, in reactions involving the amine functionality, such as N-alkylation or acylation, the rate may be slower compared to less substituted amines.

Electronic Effects : The propyl group is an electron-donating group through an inductive effect. This increases the electron density on the nitrogen atom, making it a stronger nucleophile and a stronger base compared to the primary amine of L-alanine ethyl ester. This enhanced nucleophilicity can influence the rates of reactions where the nitrogen acts as a nucleophile.

Stereochemical Integrity and Racemization Studies in Solution

The chiral center at the alpha-carbon of L-Alanine, N-propyl-, ethylester is a crucial feature, and maintaining its stereochemical integrity is often critical, especially in the context of peptide synthesis. Racemization, the process of converting an enantiomerically pure compound into a mixture of enantiomers, can occur under certain conditions.

A primary pathway for racemization in amino acid derivatives involves the formation of an oxazolone (B7731731) intermediate. This can be particularly problematic during peptide coupling reactions where the carboxylic acid is activated. Under basic conditions, the proton at the alpha-carbon can be abstracted, leading to the formation of a planar, achiral enolate intermediate which is in equilibrium with the oxazolone. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical purity.

While specific racemization studies on L-Alanine, N-propyl-, ethylester are not extensively documented, the general principles of racemization in peptide synthesis are well-established chemrxiv.org. The rate of racemization is influenced by factors such as the nature of the activating group, the solvent, the base used, and the temperature. The presence of the N-propyl group could potentially influence the rate of oxazolone formation and subsequent racemization, but further experimental data is needed to quantify this effect.

Investigation of Transamidation and Peptide Coupling Mechanisms

L-Alanine, N-propyl-, ethylester can participate in transamidation and peptide coupling reactions, which are fundamental processes in peptide chemistry.

Transamidation : This reaction involves the exchange of the amino group of an amide with another amine. While less common for esters, under certain conditions, the ethyl ester of L-Alanine, N-propyl-, ethylester could potentially react with another amine to form a new amide bond, displacing ethanol. This process is often catalyzed by enzymes or specific chemical reagents.

Peptide Coupling : In peptide synthesis, the N-propyl-L-alanine moiety can be incorporated into a peptide chain. This typically involves the activation of the carboxyl group of an N-protected amino acid, which then reacts with the amino group of another amino acid ester, such as L-Alanine, N-propyl-, ethylester (if the N-propyl group is part of the C-terminal residue) or the free amine of N-propyl-L-alanine (after hydrolysis of the ester) to form a peptide bond.

The mechanism of peptide bond formation generally involves the nucleophilic attack of the amino group on the activated carboxyl group. A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC), are used to facilitate this reaction masterorganicchemistry.com. The N-to-C peptide synthesis approach is an alternative strategy where a peptide thiocarboxylic acid is formed and then coupled with an unprotected amino acid nih.gov. The presence of the N-propyl group can influence the efficiency of these coupling reactions due to the steric and electronic effects discussed previously.

Research on Derivatives and Analogues of L Alanine, N Propyl , Ethylester 9ci

Synthesis and Characterization of N-Substituted Alanine (B10760859) Esters

The synthesis of N-substituted alanine esters is a fundamental process in organic chemistry, enabling the creation of a wide array of derivatives with potential applications in various fields. A common and effective method involves the condensation reaction between an N-protected alanine, such as N-Cbz-alanine, and a substituted phenol. This reaction is typically facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or pyridine. The use of a DCC/DMAP system has been shown to result in higher yields compared to a DCC/pyridine system sioc-journal.cn.

Another established synthetic route is the N-acylation of an appropriate aniline (B41778) with a reagent like methyl 2-bromopropionate. This reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a base like potassium carbonate to neutralize the acid formed during the reaction mdpi.com.

Once synthesized, the structural integrity and purity of these target compounds are confirmed through a suite of analytical techniques. Standard characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the presence of specific functional groups sioc-journal.cnmdpi.com.

Infrared (IR) Spectroscopy : This technique is employed to identify characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) stretch of the ester and the N-H bond of the amine sioc-journal.cn.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the synthesized ester and to analyze its fragmentation pattern, further confirming its identity sioc-journal.cnmdpi.com.

Elemental Analysis : This provides the empirical formula of the compound by determining the percentage composition of its constituent elements sioc-journal.cn.

| Synthesis Method | Reagents & Catalysts | Characterization Techniques |

|---|---|---|

| Condensation Reaction | N-Cbz-alanine, Substituted Phenols, DCC, DMAP/Pyridine | ¹H NMR, ¹³C NMR, IR, MS, Elemental Analysis |

| N-acylation | Aniline, Methyl 2-bromopropionate, K₂CO₃, DMF |

Functionalization at the Ester Moiety and Carboxyl Derivatives

Further diversification of N-substituted alanine derivatives can be achieved by targeting the ester and carboxyl functionalities for chemical modification. The ester group itself can be introduced through esterification of the corresponding N-substituted β-alanine carboxylic acid. This reaction is typically performed by refluxing the acid in a large excess of an alcohol, such as methanol, which serves as both the reactant and the solvent ktu.edu.

The carboxyl group of N-substituted β-alanines serves as a versatile handle for creating a variety of derivatives. For instance, acid hydrazides can be prepared by refluxing the carboxylic acid with hydrazine (B178648) monohydrate in a suitable solvent like toluene (B28343) or 2-propanol ktu.edu. These hydrazides are valuable intermediates that can be further reacted to form more complex molecules, such as hydrazones, through condensation with various aldehydes ktu.edu. This strategic functionalization allows for the synthesis of compounds with tailored chemical and biological properties.

| Original Functional Group | Reaction | Reagents | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid | Esterification | Excess Alcohol (e.g., Methanol), Reflux | Ester |

| Carboxylic Acid | Hydrazide Formation | Hydrazine Monohydrate, Reflux | Carbohydrazide (Acid Hydrazide) |

| Carbohydrazide | Condensation | Aromatic Aldehydes | Hydrazone |

Incorporation into Peptidomimetics and Oligomeric Structures

Alanine and its derivatives are fundamental building blocks for constructing peptidomimetics and oligomeric structures that can mimic the secondary structures of natural peptides. The sequence and length of alanine oligomers play a critical role in determining their final conformation. Shorter oligomers, such as (L-alanyl)₂-L-alanine, tend to form intermolecular hydrogen bonds, leading to the assembly of stable β-sheet structures researchgate.net. In contrast, slightly longer sequences like (L-alanyl)₃-L-alanine can adopt an α-helical conformation driven by intramolecular hydrogen bonding researchgate.net.

These alanine-based oligopeptides are significant as they represent key structural motifs found in natural proteins, such as the silk fibers produced by spiders and wild silkworms nih.gov. The study of these structures provides insight into protein folding and material science. The precise structures of these oligomers, including antiparallel β-sheets, have been analyzed in detail using X-ray diffraction and solid-state NMR nih.gov.

| Alanine Oligomer | Primary Interaction Type | Resulting Secondary Structure |

|---|---|---|

| (L-alanyl)₂-L-alanine (Trimer) | Intermolecular Hydrogen Bonding | β-sheet |

| (L-alanyl)₃-L-alanine (Tetramer) | Intramolecular Hydrogen Bonding | α-helix |

Development of Novel Alanine-Derived Building Blocks for Polymer Science

Alanine derivatives are increasingly being explored as monomers for the synthesis of advanced polymers with unique properties. Specifically, (meth)acrylamide derivatives containing alanine ester or amide residues have been synthesized and subsequently polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization rsc.org. This method allows for the creation of well-defined homopolymers with controlled molecular weights.

The resulting polymers often exhibit stimulus-responsive behaviors. For example, polymers containing a methyl ester group, such as poly(MA-L-Ala-OMe), display lower critical solution temperature (LCST) behavior in water, meaning they undergo a phase transition from soluble to insoluble upon heating rsc.org. This thermal responsiveness is highly dependent on the side-chain structure; replacing the methyl ester with a bulkier ethyl or isopropyl ester can lead to a loss of this property. However, converting the ester to an amide group can restore the thermal-responsive behavior rsc.org. These alanine-derived polymers are being investigated for applications in creating chemically diverse and structurally complex materials like peptide/polymer hybrid hydrogels nih.gov.

| Polymer Name | Monomer Side-Chain | Property in Water |

|---|---|---|

| poly(MA-L-Ala-OMe) | Methyl Ester | Exhibits LCST Behavior |

| poly(Ac-L-Ala-OMe) | Methyl Ester | Exhibits LCST Behavior |

| N/A | Ethyl or Isopropyl Ester | Loss of Thermal-Responsive Properties |

| poly(MA-L-Ala-iPA) | Isopropyl Amide | Regained Thermal-Responsive Properties |

Comparative Reactivity and Applications of Related Alanine Esters (e.g., N-nitro-, N-(ethoxyoxoacetyl)-)

The reactivity and utility of alanine esters can be significantly altered by modifying the N-substituent. A comparison of N-nitro and N-(ethoxyoxoacetyl) derivatives highlights this diversity.

N-nitro Alanine Esters : The nitro group is a powerful electron-withdrawing group. In aromatic systems like 4-nitroaniline, this property makes the compound a crucial intermediate in the synthesis of dyes and pigments wikipedia.orgnih.gov. The nitro group can be readily reduced to an amino group, providing a versatile handle for further chemical transformations wikipedia.org. While not directly an alanine ester, the chemistry of related N-nitro compounds suggests that N-nitro-alanine esters would serve as reactive intermediates in organic synthesis, with potential applications as precursors for pharmaceuticals and other fine chemicals.

N-(ethoxyoxoacetyl)-L-alanine ethyl ester : This compound is a commercially available chemical building block jk-sci.comchemicalbook.com. The N-(ethoxyoxoacetyl) group provides two ester functionalities, offering multiple reaction sites for constructing more complex molecules. Its availability as a reagent indicates its utility in specialized organic synthesis, likely for creating molecules with densely functionalized backbones for applications in medicinal chemistry and materials science.

| Derivative Type | Key Feature of N-Substituent | Primary Application / Reactivity |

|---|---|---|

| N-nitro-alanine ester | Strong electron-withdrawing nitro group | Reactive intermediate for synthesis (e.g., dyes, pharmaceuticals) via reduction of the nitro group. |

| N-(ethoxyoxoacetyl)-L-alanine ethyl ester | Contains two ester functionalities | Chemical building block for constructing complex molecules with multiple functional points. |

Computational and Theoretical Investigations of L Alanine, N Propyl , Ethylester 9ci

Molecular Modeling and Conformational Analysis

Molecular modeling is a fundamental tool for exploring the three-dimensional structure of molecules. For L-Alanine, N-propyl-, ethylester, molecular mechanics force fields, such as AMBER or CHARMM, would be employed to perform a conformational analysis. This analysis is crucial as the molecule possesses several rotatable bonds, leading to a complex potential energy surface with numerous possible conformations.

The primary goal of this analysis is to identify the low-energy conformers, which are the most likely to be populated at room temperature. The key dihedral angles that would be systematically rotated include those around the N-Cα bond, the Cα-C' bond, and the bonds within the N-propyl and ethyl ester groups. The resulting conformers would be minimized to find local energy minima.

Key Findings from Conformational Analysis:

The analysis would likely reveal a set of stable conformers characterized by specific intramolecular interactions, such as hydrogen bonds between the amine proton and the carbonyl oxygen of the ester group.

The relative energies of these conformers would be calculated, allowing for the determination of their population distribution according to the Boltzmann distribution.

Table 1: Hypothetical Low-Energy Conformers of L-Alanine, N-propyl-, ethylester This table is a hypothetical representation of expected results from a conformational analysis.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular Interactions |

|---|---|---|---|

| Conf-1 | 0.00 | φ ≈ -150, ψ ≈ 150 | Extended conformation |

| Conf-2 | 0.75 | φ ≈ -60, ψ ≈ -40 | Folded, potential H-bond |

| Conf-3 | 1.20 | φ ≈ 60, ψ ≈ 60 | Alternative folded state |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a more accurate description of the electronic structure of L-Alanine, N-propyl-, ethylester. These calculations are performed on the geometries obtained from the conformational analysis to refine their structures and energies.

DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield the optimized molecular geometry. From the optimized structure, a wealth of information about the molecule's electronic properties can be extracted. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that indicates the molecule's chemical stability and reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Hypothetical Data from Quantum Chemical Calculations:

Optimized Geometry: Detailed bond lengths, bond angles, and dihedral angles for the most stable conformer.

Electronic Properties: The distribution of electron density and the electrostatic potential map, which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atom and the carbonyl oxygen are expected to be nucleophilic centers, while the carbonyl carbon would be an electrophilic site.

Table 2: Predicted Electronic Properties and Reactivity Descriptors This table presents hypothetical values based on calculations for similar amino acid derivatives.

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | -1.2 | eV |

| Electronegativity (χ) | 2.65 | eV |

| Chemical Hardness (η) | 3.85 | eV |

| Global Electrophilicity (ω) | 0.91 | eV |

Simulation of Reaction Pathways and Transition States

Computational methods can be used to simulate chemical reactions involving L-Alanine, N-propyl-, ethylester. A common and important reaction for esters is hydrolysis, which can be catalyzed by either acid or base. Theoretical calculations can elucidate the mechanism of such reactions by locating the transition states and calculating the activation energies.

For instance, the acid-catalyzed hydrolysis of the ethyl ester group would be a relevant pathway to investigate. pearson.com The reaction would likely proceed through a series of steps, including the protonation of the carbonyl oxygen, nucleophilic attack by a water molecule, and subsequent elimination of ethanol (B145695).

Computational Approach:

Reactant and Product Optimization: The geometries of the reactants (L-Alanine, N-propyl-, ethylester and hydronium ion) and products (N-propyl-L-alanine, ethanol, and regenerated acid catalyst) would be optimized.

Transition State Search: A search for the transition state structure for each step of the reaction would be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the found transition state correctly connects the reactant and product of that step.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

These simulations provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level, which is often difficult to obtain through experimental means alone.

Docking Studies and Molecular Dynamics Simulations with Biological Targets

Given that L-Alanine, N-propyl-, ethylester is a derivative of a natural amino acid, it is plausible to investigate its interaction with biological macromolecules, such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. mdpi.com

A hypothetical target for L-Alanine, N-propyl-, ethylester could be an aminopeptidase (B13392206) or an esterase. Docking simulations would place the molecule into the active site of the enzyme and score the different binding poses based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the desolvation penalty.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. nih.gov An MD simulation would treat the atoms as classical particles and solve Newton's equations of motion, providing a trajectory of the complex's movements.

Insights from Docking and MD Simulations:

Binding Affinity: Prediction of the binding energy, which indicates how strongly the molecule binds to the target.

Binding Mode: The specific orientation and conformation of the molecule within the active site.

Key Interactions: Identification of the specific amino acid residues in the protein that are crucial for binding.

Complex Stability: Assessment of the stability of the binding pose over the course of the MD simulation.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can aid in the experimental characterization of L-Alanine, N-propyl-, ethylester.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum, including the frequencies and intensities of the vibrational modes, can be compared with experimental data to confirm the structure of the synthesized compound. Key predicted peaks would include the N-H stretch, C-H stretches, the C=O stretch of the ester, and C-N and C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. acs.org These predictions are highly valuable for assigning the peaks in experimental NMR spectra. cdnsciencepub.com

Table 3: Hypothetical Predicted Spectroscopic Data This table shows representative predicted values for key spectroscopic features.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=O stretch | ~1735 cm⁻¹ |

| N-H stretch | ~3350 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |

| ¹H NMR | α-CH proton | ~3.5 ppm |

| N-propyl CH₂ protons | 2.5-2.8 ppm | |

| Ethyl ester CH₂ protons | ~4.1 ppm | |

| ¹³C NMR | Carbonyl carbon | ~175 ppm |

| α-carbon | ~58 ppm |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. nih.gov For L-Alanine, N-propyl-, ethylester, QSAR studies could be employed to design new derivatives with enhanced properties, such as improved binding affinity to a biological target or better pharmacokinetic profiles. researchgate.net

A QSAR study would involve the following steps:

Data Set Generation: A series of derivatives of L-Alanine, N-propyl-, ethylester would be designed by systematically modifying the N-propyl and ethyl ester groups.

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the activity or property of interest.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent or desirable compounds. researchgate.net

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of N-alkylated amino acid esters traditionally involves methods that can be inefficient and environmentally burdensome, often relying on stoichiometric reagents like alkyl halides, which generate significant salt waste. d-nb.info A major future direction is the development of sustainable catalytic processes that are atom-economic and utilize greener reagents. d-nb.infonih.gov

A promising approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with water as the sole byproduct. d-nb.infonih.gov Research in this area will focus on designing novel transition-metal catalysts, particularly those based on ruthenium and iridium, that can facilitate the N-propylation of L-alanine ethyl ester with high efficiency and stereochemical retention under base-free conditions. d-nb.infonih.govresearchgate.net The development of heterogeneous versions of these catalysts is a key goal, as it would simplify catalyst separation and recycling, crucial for industrial-scale production.

Furthermore, biocatalysis presents a powerful avenue for sustainable synthesis. mdpi.com Future work will involve the discovery and engineering of enzymes, such as reductases and aminases, through directed evolution to selectively catalyze the N-propylation of L-alanine esters. mdpi.comnih.gov These enzymatic methods offer the potential for exceptional selectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. mdpi.com

| Research Focus | Catalyst Type | Potential Advantages |

| Borrowing Hydrogen | Homogeneous/Heterogeneous Ru, Ir complexes | High atom economy, use of alcohols as alkylating agents, water as the only byproduct. d-nb.infonih.gov |

| Biocatalysis | Engineered enzymes (e.g., reductases) | High enantioselectivity, mild reaction conditions (aqueous, room temp), renewable. mdpi.comnih.gov |

| Flow Chemistry | Immobilized catalysts | Enhanced safety, scalability, and process control. |

Exploration of New Non-Therapeutic Biological Applications and Biosensors

Beyond its role as a synthetic building block, L-Alanine, N-propyl-, ethyl ester can be developed for sophisticated non-therapeutic biological applications. Its inherent chirality makes it an interesting candidate for creating chiral probes for molecular recognition. nih.gov Future research can explore its use as a scaffold for developing enantioselective biosensors. acs.org

By chemically modifying the molecule—for instance, by attaching a fluorophore or an electroactive group—researchers can design sensors capable of detecting specific biomolecules or metal ions. The interaction between the chiral ester and a target analyte could induce a measurable change in fluorescence, color, or electrical signal. Such biosensors could find applications in diagnostics, environmental monitoring, and food safety. The selective binding properties of chiral amino acid derivatives are highly valuable for these technological purposes. nih.gov

Integration with Advanced Materials Science and Nanotechnology for Functional Devices

The unique structural features of L-alanine derivatives can be harnessed in materials science and nanotechnology. A significant research trajectory involves using L-Alanine, N-propyl-, ethyl ester as a surface modifying agent for nanoparticles. icmab.es For example, L-alanine has been successfully used to functionalize metallic copper particles, acting as a capping agent that imparts excellent oxidative stability and facilitates low-temperature sintering to form conductive films. icmab.es The N-propyl and ethyl ester groups can be tuned to control the solubility and interfacial properties of nanoparticles, making them suitable for applications in printed electronics, catalysts, and sensors. icmab.es

Another interdisciplinary opportunity lies in the self-assembly of such amino acid esters into ordered nanostructures like gels, fibers, or vesicles. These supramolecular structures could serve as templates for creating advanced materials or as scaffolds for tissue engineering and controlled-release systems. The chirality of the molecule can direct the formation of helical structures, which are of great interest for developing chiroptical materials and asymmetric catalysts.

Innovative Analytical Techniques for Real-time Reaction Monitoring and in situ Analysis

To optimize the synthesis of L-Alanine, N-propyl-, ethyl ester and its derivatives, advanced analytical methods are required. Process Analytical Technology (PAT) is a key framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. nih.govmt.com Future research will focus on implementing in situ and online monitoring techniques to gain a deeper understanding of reaction kinetics and mechanisms. mpg.de

Spectroscopic methods like in-situ FTIR and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time without the need for sampling. americanpharmaceuticalreview.com This allows for precise control over the reaction, leading to improved yields and purity. mt.comamericanpharmaceuticalreview.com Furthermore, techniques like online High-Performance Liquid Chromatography (HPLC), which can be automated for reaction sampling and analysis, provide detailed, real-time data on complex reaction mixtures. mt.com These advanced analytical tools are crucial for accelerating process development and ensuring consistent product quality in both lab-scale research and industrial manufacturing. biopharminternational.cominnopharmaeducation.com

| Analytical Technique | Information Gained | Impact on Research & Development |

| In-situ FTIR/Raman | Real-time concentration of reactants, products, and intermediates. americanpharmaceuticalreview.com | Kinetic and mechanistic understanding, process optimization. |

| Online HPLC | Quantitative analysis of reaction components, impurity profiling. mt.com | Real-time quality control, accelerated development. |

| In-situ NMR | Detailed structural information on transient intermediates. mpg.de | Elucidation of complex reaction mechanisms. |

Computational Design of Enhanced Alanine (B10760859) Ester Derivatives with Tunable Properties

Computational modeling and in silico design represent a powerful frontier for accelerating the discovery of new molecules with tailored functionalities. nih.gov Future research will increasingly use computational tools like Density Functional Theory (DFT) and molecular dynamics simulations to design and predict the properties of novel derivatives based on the L-Alanine, N-propyl-, ethyl ester scaffold. nih.govresearchgate.netscirp.org

These computational methods allow researchers to explore a vast chemical space by systematically modifying the molecule's structure and predicting the resulting impact on its physical, chemical, and biological properties. nih.govresearchgate.net For example, DFT calculations can provide insights into the electronic structure and reactivity, guiding the synthesis of derivatives with enhanced catalytic activity or specific binding affinities. nih.govnih.gov Molecular dynamics simulations can predict how these molecules will behave in different environments or interact with biological targets. This in silico approach enables a more rational, hypothesis-driven design of new functional molecules, reducing the time and resources spent on trial-and-error synthesis and testing. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.